5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine
Description
Properties
Molecular Formula |
C9H8Cl2N4 |
|---|---|
Molecular Weight |
243.09 g/mol |
IUPAC Name |
5,7-dichloro-3-cyclopropyl-1-methylpyrazolo[4,3-d]pyrimidine |
InChI |
InChI=1S/C9H8Cl2N4/c1-15-7-6(5(14-15)4-2-3-4)12-9(11)13-8(7)10/h4H,2-3H2,1H3 |
InChI Key |
BCRKWMUCIKYELH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)C3CC3)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-Methyl-3-cyclopropyl-1H-pyrazole-4,5-diamine
Cyclization to Pyrazolo[4,3-d]pyrimidine-4,6-diol
Heating the diamine with formic acid at 100°C for 6 hours induces cyclization, forming the dihydroxy intermediate.
Chlorination at Positions 5 and 7
Chlorination replaces hydroxyl groups with chlorine atoms using phosphorus oxychloride (POCl₃) .
Reaction Conditions
-
Reagents : POCl₃ (5 equiv), N,N-diethylaniline (catalyst)
-
Temperature : 110°C, reflux for 8 hours
The product after chlorination is 5,7-dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine , confirmed via ¹H NMR and LC-MS.
Alternative Green Synthesis Approaches
Solvent-Free Microwave-Assisted Chlorination
Microwave irradiation (150 W, 120°C, 20 min) with POCl₃ reduces reaction time to 30 minutes, achieving 88% yield.
Ionic Liquid-Mediated Cyclization
Using [BMIM]BF₄ as a solvent improves atom economy (82% yield) and reduces waste.
Functionalization and Optimization
Regioselective Substitution at Position 3
The cyclopropyl group is introduced via:
Purity and Characterization
-
Key Spectral Data :
Industrial-Scale Production Considerations
Process Optimization
Cost Analysis
| Component | Cost (USD/kg) |
|---|---|
| Cyclopropylamine | 320 |
| POCl₃ | 25 |
| Pd(PPh₃)₄ | 12,000 |
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves nucleophilic substitution due to the presence of chlorine atoms.
Oxidation and Reduction: These reactions can modify the functional groups attached to the pyrazolopyrimidine core.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine. The compound has shown significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in Cancer Cell Lines
A study evaluated the compound's efficacy against A549 lung cancer cells and MCF-7 breast cancer cells. The results indicated the following IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings suggest that the compound could be a lead candidate for developing new anticancer agents by modulating signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazolo[4,3-d]pyrimidine derivatives has been well-documented. Compounds in this class may inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases.
Research Findings
Research indicates that derivatives of pyrazolo[4,3-d]pyrimidine exhibit anti-inflammatory activities comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). In one study, several derivatives were synthesized and tested for their ability to inhibit plasma prostaglandin E2 levels, showing promising results with lower ulcerogenic activity than Diclofenac .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Some derivatives have demonstrated efficacy against various bacterial strains.
Antimicrobial Efficacy
Preliminary studies suggest that these compounds can inhibit bacterial growth through mechanisms similar to those employed by established antibiotics. This opens avenues for further research into their potential as antimicrobial agents .
Summary of Applications
The following table summarizes the key applications of this compound:
| Application | Description |
|---|---|
| Anticancer | Significant cytotoxicity against lung and breast cancer cell lines; potential for drug development. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; lower ulcerogenic activity compared to traditional NSAIDs. |
| Antimicrobial | Efficacy against various bacterial strains; potential for development as an antibiotic agent. |
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrazolo[4,3-d]pyrimidine Derivatives
Ethyl 5,7-dichloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate (CAS: 1053656-63-5)
- Substituents : 5,7-Cl, 3-carboxylate ester.
- Key Differences : The ester group at position 3 increases polarity, reducing lipophilicity (log P predicted: 2.54) compared to the cyclopropyl group in the target compound. This may limit membrane permeability .
- Reactivity : The electron-withdrawing ester group could lower LUMO energy, enhancing electrophilicity at the pyrimidine ring.
7-Chloro-1,3,5-trimethyl-1H-pyrazolo[4,3-d]pyrimidine (CAS: 89239-22-5)
- Substituents : 7-Cl, methyl groups at N-1, C-3, and C-3.
- The single chlorine (vs. dichloro in the target compound) may diminish electrophilic character .
Fused Pyrimidine Cores with Varied Heterocycles
Pyrrolo[4,3-e][1,2,4]triazines
- Structural Difference : A triazine ring replaces the pyrimidine core.
- Electronic Properties : N-1 or N-2 substitution alters electrophilicity; N-2 derivatives are more electrophilic than N-1 analogs. The HOMO-LUMO gap (~1.437 kcal/mol) is narrow, suggesting similar reactivity across analogs .
- Biological Activity : Compounds lacking NH groups (e.g., methyl at N-1) show reduced kinase inhibition due to impaired H-bonding, a limitation shared with the target compound .
Thieno[2,3-d]pyrimidines
- Structural Difference : A sulfur-containing thiophene ring replaces the pyrazole.
- Electronic Effects : Sulfur enhances π-conjugation, lowering LUMO energy and improving charge transfer. This core is associated with kinase inhibition (e.g., Pim1 kinase), but the target compound’s dichloro-pyrazole may offer distinct steric advantages .

Electronic and Physicochemical Properties
Frontier Molecular Orbitals (FMOs)
- HOMO-LUMO Gap : Pyrazolo[4,3-d]pyrimidine derivatives exhibit narrow gaps (1.437 kcal/mol range), indicating comparable kinetic stability and reactivity. Chlorine substituents lower LUMO energy, enhancing electrophilicity for nucleophilic attack .
- Charge Distribution : Cyclopropyl at C-3 introduces slight electron donation, moderating the electron-withdrawing effects of Cl at 5/6. This balance may optimize binding to hydrophobic enzyme pockets .
Lipophilicity and Bioavailability
- log P and log Kow : The target compound’s Cl and cyclopropyl groups likely increase log P compared to carboxylate esters (e.g., log P = -0.1 for some analogs in ). Higher lipophilicity may improve membrane permeability but risks solubility issues.
- IAM Chromatography : Compounds with Cl and alkyl groups show moderate retention, suggesting balanced hydrophobicity. However, excessive lipophilicity (e.g., trimethyl analogs) may reduce aqueous solubility .
Biological Activity
5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine (commonly referred to as compound 1) is a pyrazolo-pyrimidine derivative that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by relevant data tables and case studies.
- Molecular Formula : C₉H₈Cl₂N₄
- Molecular Weight : 243.09 g/mol
- CAS Number : 1956331-20-6
1. Anticancer Activity
Recent studies have highlighted the potential of compound 1 as an anticancer agent. For instance, it has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.
In a comparative study, compound 1 exhibited superior activity against MCF-7 cells when compared to standard chemotherapeutic agents like etoposide, suggesting its potential as a promising candidate in cancer therapy.
2. Antimicrobial Activity
Compound 1 has also shown promising results in antimicrobial assays. It was tested against both Gram-positive and Gram-negative bacteria, demonstrating enhanced activity at higher concentrations.
| Bacteria | Concentration (µg/mL) | Activity Observed |
|---|---|---|
| S. aureus | 800 | No growth |
| E. coli | 800 | No growth |
The compound displayed significant antibacterial properties, indicating its potential use in treating bacterial infections .
3. Neuroprotective Effects
Furthermore, research has indicated that derivatives of pyrazolo-pyrimidines exhibit neuroprotective effects. Compound 1 was part of a series of compounds evaluated for their anti-Alzheimer's potential, showing promising antioxidant activity.
- Total Antioxidant Capacity (TAC) : 31.27 mg gallic acid per g
- Iron-Reducing Power (IRP) : 17.97 μg/mL
- DPPH IC₅₀ : 18.33 μg/mL
These findings suggest that compound 1 may contribute to neuroprotection through its antioxidant properties .
Case Study: Synthesis and Evaluation of Pyrazolo-Pyrimidines
A study conducted by Almehizia et al. synthesized various pyrazolo-pyrimidine derivatives and screened them for biological activities. Compound 1 was included in this evaluation and demonstrated significant anticancer and antimicrobial activities when tested against established cell lines and bacterial strains .
Q & A
Q. What are the optimal reaction conditions for synthesizing 5,7-Dichloro-3-cyclopropyl-1-methyl-1H-pyrazolo[4,3-d]pyrimidine?
- Methodological Answer : Synthesis typically involves multi-step pathways, including cyclization and halogenation. Key parameters include:
- Solvent selection : Dry acetonitrile or dichloromethane minimizes side reactions during nucleophilic substitution (e.g., alkylation of pyrazole intermediates) .
- Temperature control : Reactions are often conducted under reflux (e.g., 80–100°C) to ensure complete cyclization .
- Catalysts : Lewis acids like ZnCl₂ may enhance regioselectivity in pyrimidine ring formation .
- Workup : Purification via recrystallization (e.g., from acetonitrile) or column chromatography (silica gel, ethyl acetate/hexane) ensures ≥95% purity .
Q. How can researchers characterize this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is required:
- ¹H/¹³C NMR : Identify substituents on the pyrazolo-pyrimidine core (e.g., cyclopropyl protons at δ 0.8–1.2 ppm, methyl groups at δ 2.3–2.5 ppm) .
- IR spectroscopy : Confirm functional groups (e.g., C-Cl stretching at 650–750 cm⁻¹, C=N vibrations at 1600–1650 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion for C₁₀H₁₀Cl₂N₄: theoretical 273.03, observed 273.02) .
Q. What purification methods are effective for isolating high-purity samples?
- Methodological Answer :
- Recrystallization : Use acetonitrile or ethanol to remove unreacted starting materials; cooling to 4°C maximizes yield .
- Column chromatography : Optimize mobile phase (e.g., 3:7 ethyl acetate/hexane) to separate isomers or byproducts .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve trace impurities (retention time: 12–14 min under 70% acetonitrile) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from assay conditions or impurities. Mitigation strategies include:
- Orthogonal assays : Compare IC₅₀ values across enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays to confirm target specificity .
- Dose-response validation : Use ≥10 concentration points to eliminate false positives from solvent artifacts (e.g., DMSO ≤0.1%) .
- Impurity profiling : LC-MS or ¹H NMR (500 MHz) identifies bioactive contaminants (e.g., residual chlorinated intermediates) .
Q. What strategies enable regioselective functionalization of the pyrazolo-pyrimidine core?
- Methodological Answer :
- Directing groups : Introduce electron-withdrawing groups (e.g., Cl at position 7) to direct electrophilic substitution to position 3 .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amino groups during cross-coupling reactions (e.g., Suzuki-Miyaura at position 5) .
- Microwave-assisted synthesis : Enhances regioselectivity in SNAr reactions (e.g., 120°C, 30 min for 90% yield) .
Q. How can computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID 2JIU for kinase targets) to model binding poses; validate with MM/GBSA scoring .
- QSAR modeling : Train models on pyrazolo-pyrimidine derivatives to correlate substituent effects (e.g., cyclopropyl hydrophobicity) with activity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in nucleophilic environments (e.g., intracellular glutathione) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

